4-(Difluoromethyl)-6-phenylpyrimidine
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Overview
Description
4-(Difluoromethyl)-6-phenylpyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of the difluoromethyl group and the phenyl group in this compound imparts unique chemical and physical properties, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-6-phenylpyrimidine typically involves the difluoromethylation of pyrimidine derivatives. One common method is the late-stage difluoromethylation, which can be achieved through various approaches, including electrophilic, nucleophilic, radical, and cross-coupling methods . For instance, the difluoromethylation of pyrimidine can be accomplished using difluorocarbene reagents under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow difluoromethylation protocols, which utilize reagents like fluoroform (CHF3) for the difluoromethylation of sp3 carbons . This method is advantageous due to its efficiency and scalability for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-6-phenylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where the difluoromethyl or phenyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include difluorocarbene reagents, transition metal catalysts, and radical initiators . Reaction conditions may vary depending on the desired transformation, such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, difluoromethylation reactions typically yield difluoromethylated pyrimidine derivatives .
Scientific Research Applications
4-(Difluoromethyl)-6-phenylpyrimidine has diverse applications in scientific research, including:
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-6-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets . The compound may act as a hydrogen-bond donor or acceptor, influencing its binding affinity and specificity towards target proteins .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: This compound contains a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical and biological properties.
4-Difluoromethyl pyrazole: Similar to 4-(Difluoromethyl)-6-phenylpyrimidine, this compound contains a difluoromethyl group and is used in medicinal chemistry.
Uniqueness
This compound is unique due to the presence of both the difluoromethyl and phenyl groups, which impart distinct chemical and physical properties. These properties make it valuable in various applications, including drug discovery, material science, and industrial production.
Properties
Molecular Formula |
C11H8F2N2 |
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Molecular Weight |
206.19 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-phenylpyrimidine |
InChI |
InChI=1S/C11H8F2N2/c12-11(13)10-6-9(14-7-15-10)8-4-2-1-3-5-8/h1-7,11H |
InChI Key |
JDIAICIRDFMTFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)C(F)F |
Origin of Product |
United States |
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